molecular formula C11H17F3N2O2 B12106490 Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B12106490
M. Wt: 266.26 g/mol
InChI Key: SWVHCYGIHYTBPZ-UHFFFAOYSA-N
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Description

Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a sophisticated chemical building block designed for advanced pharmaceutical research, particularly in the discovery of novel therapeutics for metabolic and oncological diseases. Its core value lies in its unique molecular architecture, which incorporates a rigid, spatially constrained diazabicyclo[4.1.0]heptane scaffold. This three-dimensional structure is highly prized in medicinal chemistry for its ability to improve the potency and selectivity of drug candidates by mimicking bioactive conformations and reducing structural flexibility . The introduction of a trifluoromethyl group is a strategic modification that can significantly influence a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability, thereby optimizing the pharmacokinetic profile of potential drug molecules . This reagent serves as a key synthetic intermediate in the exploration of new chemical entities that target critical biological pathways. Research indicates that related diazabicyclic and structurally constrained compounds are being actively investigated as potent modulators of biologically significant targets. For instance, such scaffolds are central to the development of new Akt (Protein Kinase B) inhibitors, which are a major focus in oncology for their role in regulating cell survival and proliferation pathways . Furthermore, structurally analogous azabicyclic compounds have demonstrated significant potential as agonists for the Glucagon-like Peptide-1 Receptor (GLP-1R), a well-validated target for the treatment of type 2 diabetes and obesity . The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen enhances the compound's utility by allowing for selective deprotection and further functionalization during multi-step synthetic sequences, making it an invaluable and versatile tool for research chemists.

Properties

Molecular Formula

C11H17F3N2O2

Molecular Weight

266.26 g/mol

IUPAC Name

tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C11H17F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-6(8(7)16)11(12,13)14/h6-8,15H,4-5H2,1-3H3

InChI Key

SWVHCYGIHYTBPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the formation of the bicyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a diazabicycloheptane derivative, under specific conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group. This can be done using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicycloheptane ring.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive bicyclic structure and trifluoromethyl group.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. Its stability and reactivity make it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Core Bicyclic Framework Variations

Compound Name Bicyclo System Substituents Key Features
Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] (heptane) CF₃ at position 7, Boc at position 2 Enhanced lipophilicity; potential CNS activity due to -CF₃
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] (heptane) Boc at position 2 Simpler structure; foundational building block for further derivatization
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] (norbornane) Boc at position 2 Smaller ring system; altered strain and reactivity
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride [4.1.0] (heptane) Benzyl at position 2, HCl salt Alternative protecting group (benzyl); improved solubility in polar solvents

Functional Group Variations

Compound Name Substituent at Position 5/7 Biological Relevance
Tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Nitropyridyl at position 5 Intermediate for nitro-to-amine reduction in drug discovery
Tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate Amino group at position 5 Versatile for coupling reactions (e.g., peptide synthesis)
Tert-butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CF₃ at position 6 Positional isomerism affects target binding; explored for nAChR modulation

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Optical Rotation ([α]D)
This compound 302.73 (HCl salt) Insoluble in water Not reported Not reported
Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate 198.26 Insoluble in water 2–8°C (storage) −44° (c=1 in chloroform)
(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane 198.26 Insoluble in water 74–76°C −44° (c=1 in chloroform)

Biological Activity

Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, a bicyclic compound with significant structural complexity, has garnered attention in pharmacological research due to its unique biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H17F3N2O2, with a molecular weight of approximately 266.26 g/mol. Its structure features a tert-butyl group and a trifluoromethyl substituent, which are critical for its interactions with biological targets.

Research indicates that this compound interacts selectively with various molecular targets such as enzymes and receptors, modulating their activity significantly. The modulation can lead to inhibition or activation of specific enzymatic pathways or alteration of signal transduction processes within cells . These interactions are crucial for understanding its potential therapeutic effects.

Antiproliferative Effects

A study focusing on the antiproliferative activity of related diazabicyclo compounds revealed that certain derivatives exhibited significant effects against various cancer cell lines, including cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cells. For instance, compound 9e , a structurally similar derivative, showed moderate antiproliferative activity with IC50 values of 28 µg/mL for CaSki, 18 µg/mL for MDA-MB-231, and 20 µg/mL for SK-Lu-1 .

Induction of Apoptosis

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Morphological changes indicative of apoptosis were observed in treated cultures, including chromatin condensation and the formation of apoptotic bodies . The activation of caspase pathways further supports the role of these compounds in promoting programmed cell death.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Properties
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylateSimilar bicyclic structureDifferent functional groups leading to varied biological activity
(1R,4S,6S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid hydrochlorideContains an oxygen atomPotentially different reactivity due to the presence of oxygen
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateSpirocyclic structureUnique spiro configuration affecting chemical properties

This table highlights how variations in structure influence biological activity and reactivity among related compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of diazabicyclo compounds:

  • Antitumor Activity : A study reported that certain diazabicyclo derivatives demonstrated significant antitumor properties without inducing necrotic cell death in human lymphocytes, indicating a favorable safety profile for potential therapeutic use .
  • Signal Pathway Modulation : Investigations into the signaling pathways affected by these compounds have shown that they can alter cellular responses to external stimuli, which may contribute to their antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate?

  • Methodology : The synthesis typically involves:

Core Formation : Cyclization of precursors (e.g., bicyclo[4.1.0]heptane scaffold) using catalytic bases like cesium fluoride or palladium under reflux conditions.

Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation.

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, followed by deprotection with HCl or TFA.

  • Critical Conditions : Temperature control (60–120°C), solvent selection (DMSO, DMF, or THF), and stoichiometric optimization to minimize side reactions .
    • Purification : Column chromatography (30–40% ethyl acetate/hexanes) or recrystallization to achieve >95% purity .

Q. What analytical techniques are used to characterize this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., [M + Na]⁺ observed at 482.3361 vs. calculated 482.3353) .
  • HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water gradient).
  • X-ray Crystallography : Resolving bicyclic core conformation and substituent orientation .

Q. What are its primary applications in academic research?

  • Pharmaceutical Intermediates : Building block for kinase inhibitors or antiviral agents due to its rigid bicyclic scaffold .
  • Enzyme Studies : Probes for studying cytochrome P450 interactions or protease inhibition via trifluoromethyl’s electron-withdrawing effects .
  • Catalysis : Ligand in asymmetric catalysis (e.g., Pd-mediated cross-coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Variables to Test :

  • Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂ for cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMSO) enhance trifluoromethylation rates vs. non-polar alternatives .
  • Temperature Gradients : Lower temps (60°C) reduce side reactions during Boc protection .
    • Data-Driven Approach : Design-of-experiment (DoE) models to identify critical interactions between variables .

Q. How to resolve contradictions in reported synthetic data (e.g., conflicting yields)?

  • Case Study :

  • Route A : BenchChem reports 70% yield using batch processing, but academic protocols cite 50–60% due to intermediate instability .
  • Route B : Continuous flow synthesis improves consistency (yield: 65–70%) by minimizing exposure to moisture .
    • Resolution : Cross-validate with kinetic studies (e.g., in situ IR monitoring) to identify degradation pathways during scale-up .

Q. What experimental methods elucidate its mechanism of action in biological systems?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target enzymes (e.g., sphingosine-1-phosphate transporter) .
  • Crystallography : Co-crystallization with proteins to map binding pockets (e.g., hydrophobic interactions with trifluoromethyl) .
  • Metabolic Profiling : LC-MS/MS to track stability in hepatic microsomes .

Q. What are the critical safety considerations for handling this compound?

  • Storage : Keep at 2–8°C under inert atmosphere (argon) to prevent Boc group hydrolysis .
  • Hazards : Potential skin/eye irritant (H315/H319); use PPE and fume hoods during synthesis .

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